6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 6-position and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole typically involves the following steps:
Substitution: The pyrrolidine ring is introduced at the 2-position through nucleophilic substitution reactions. This can be done by reacting 6-nitrobenzimidazole with pyrrolidine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzimidazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Pyrrolidine, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products
Reduction: 6-Amino-2-(pyrrolidin-1-yl)-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrolidine ring enhances the compound’s ability to bind to biological targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline: Similar in structure but with a quinoline core instead of benzimidazole.
6-Nitro-2-(pyrrolidin-1-yl)quinazoline: Features a quinazoline core, showing different biological activities.
Uniqueness
6-Nitro-2-(pyrrolidin-1-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyrrolidine ring on a benzimidazole core makes it a versatile compound for various applications.
Properties
CAS No. |
832102-68-8 |
---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-nitro-2-pyrrolidin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)8-3-4-9-10(7-8)13-11(12-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI Key |
XDTBBZVMEKFRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.